molecular formula C25H24N2O3 B13744892 butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate CAS No. 28570-58-3

butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate

Cat. No.: B13744892
CAS No.: 28570-58-3
M. Wt: 400.5 g/mol
InChI Key: KFHOWWCLCYDJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate is a synthetic benzoate ester characterized by a butyl chain esterified to a benzoic acid backbone, with a 3-phenylmethoxyindazol-1-yl substituent at the para position of the benzene ring. The indazole moiety, a bicyclic aromatic system with two nitrogen atoms, may confer unique electronic and steric properties, influencing reactivity, solubility, and binding affinity in biological systems.

Properties

CAS No.

28570-58-3

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate

InChI

InChI=1S/C25H24N2O3/c1-2-3-17-29-25(28)20-13-15-21(16-14-20)27-23-12-8-7-11-22(23)24(26-27)30-18-19-9-5-4-6-10-19/h4-16H,2-3,17-18H2,1H3

InChI Key

KFHOWWCLCYDJJC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Indazole Ring Formation and Phenylmethoxy Substitution

The indazole core is generally synthesized via cyclization reactions starting from appropriate hydrazine and aromatic ketone or aldehyde precursors. Subsequent O-alkylation or etherification introduces the phenylmethoxy group at the 3-position of the indazole ring. This step often involves nucleophilic substitution using phenylmethanol derivatives under basic or catalytic conditions.

Esterification to Form Butyl Benzoate Moiety

The esterification of the benzoic acid derivative with n-butanol is a critical step. A patent describing the preparation of n-butyl benzoate (which is structurally related to the benzoate ester moiety in the target compound) provides a robust industrially applicable method:

  • React benzoic acid with n-butanol in the presence of a solid acid catalyst, specifically sodium pyrosulfate.
  • The reaction temperature is maintained between 115 °C and 150 °C.
  • The molar ratio of n-butanol to benzoic acid is optimized between 1.2:1 and 1.3:1.
  • After reflux and esterification, the crude product is neutralized with solid alkali (yellow soda ash) at about 60 °C for 20 minutes to reduce residual benzoic acid content to less than 0.1% (GC area %).
  • The catalyst is recovered by filtration and can be reused.
  • The crude ester is purified by rectification to reclaim unreacted alcohol and isolate the final butyl benzoate product.

This esterification approach can be adapted to the benzoate precursor of butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate.

Summary Table of Key Esterification Parameters

Parameter Range / Value Notes
Catalyst Sodium pyrosulfate Solid acid catalyst, industrial grade
Catalyst to benzoic acid molar ratio 0.05 – 0.07 Optimal catalyst loading
Temperature 115 – 150 °C Esterification reflux temperature
Molar ratio (n-butanol:benzoic acid) 1.2 – 1.3 : 1 Slight excess alcohol to drive reaction
Reaction time ~5 hours Until no moisture detected in water trap
Neutralization agent Yellow soda ash (solid alkali) Used post-reaction to remove acid
Neutralization temperature 60 °C For 20 minutes
Residual benzoic acid content <0.1% (GC area %) Indicates completion and purity

Additional Considerations

  • The solid acid catalyst sodium pyrosulfate is preferred for its stability, low corrosion, ease of handling, and reusability.
  • The alkali filter residue from neutralization can be repurposed for sodium benzoate production, enhancing process sustainability.
  • Reflux and water removal during esterification are critical to drive the equilibrium toward ester formation.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of 4-(3-phenylmethoxyindazol-1-yl)benzoic acid.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of indazole, including butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit beta-catenin/Tcf protein-protein interactions, which are crucial in the Wnt signaling pathway implicated in cancer progression .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the modulation of cell signaling pathways that regulate cell proliferation and apoptosis. In particular, studies have shown that it can induce apoptosis in cancer cells while sparing normal cells, thereby highlighting its potential as a targeted therapy .

Case Study: Inhibition of Tumor Growth
A notable study demonstrated the efficacy of this compound in reducing tumor size in xenograft models. The compound was administered at varying dosages, and results indicated a dose-dependent reduction in tumor volume compared to control groups .

Neuropharmacological Applications

Cognitive Enhancement
Emerging research suggests that this compound may have cognitive-enhancing effects. It has been evaluated for its potential to improve memory and learning capabilities in animal models. The compound appears to modulate neurotransmitter levels, particularly acetylcholine, which is vital for cognitive function .

Case Study: Memory Improvement in Rodent Models
In a controlled study involving rodents subjected to memory impairment protocols, administration of the compound resulted in significant improvements in performance on memory tasks compared to untreated controls. This suggests a potential application in treating cognitive deficits associated with neurodegenerative diseases .

Anti-inflammatory Properties

Mechanism of Action
this compound has also been investigated for its anti-inflammatory effects. The compound is believed to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation .

Case Study: In Vivo Anti-inflammatory Effects
In vivo studies demonstrated that treatment with this compound significantly reduced inflammation markers in models of acute and chronic inflammation. The results indicate its potential utility in developing therapies for inflammatory diseases such as arthritis .

Data Tables

Application AreaObserved EffectsReference
AnticancerInhibition of tumor growth
Cognitive EnhancementImprovement in memory tasks
Anti-inflammatoryReduction of inflammation markers

Mechanism of Action

The mechanism of action of butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The phenylmethoxy group may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The indazole ring structure is known to interact with various biological targets, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound shares a benzoate ester core with several analogs, but its substitution pattern distinguishes it from simpler alkyl benzoates (e.g., methyl, ethyl, or butyl benzoate) and more complex derivatives. Key analogs include:

Table 1: Structural Comparison of Benzoate Derivatives
Compound Name Substituent at 4-Position Ester Group Key Features
Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate 3-phenylmethoxyindazol-1-yl Butyl Indazole core, methoxy-phenyl linkage
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) 4-(pyridazin-3-yl)phenethylamino Ethyl Pyridazine ring, aminoethyl linker
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) 4-(3-methylisoxazol-5-yl)phenethoxy Ethyl Isoxazole ring, ethoxy linker
Ethyl 4-(dimethylamino)benzoate Dimethylamino Ethyl Electron-donating amino group

Key Observations :

  • Indazole vs. This could improve binding to biological targets or polymeric matrices .
Reactivity and Material Performance
  • Degree of Conversion in Resins: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin cements than 2-(dimethylamino)ethyl methacrylate, achieving superior degrees of conversion and physical properties . The target compound’s indazole substituent may similarly enhance reactivity in photopolymerizable systems due to its aromatic stability.
Table 2: Toxicity Comparison of Benzoate Esters
Compound Name Oral LD50 (Rat) Ocular Irritation Dermal Irritation
Butyl benzoate 5.14 g/kg Grade 1 Moderate
Methyl benzoate Not reported Grade 1 Severe
Ethyl 4-(dimethylamino)benzoate Not reported Not studied Not studied

Key Observations :

  • The indazole substituent in the target compound may modulate toxicity. Rigid aromatic systems often reduce acute toxicity but could introduce genotoxic risks if metabolized to reactive intermediates.

Industrial and Regulatory Considerations

  • Consumer Products: Butyl benzoate is widely used in glow sticks, but its classification remains contentious. While ECHA databases note skin/eye irritation risks, manufacturers frequently label it as non-dangerous . The target compound’s complexity may preclude its use in consumer products without rigorous safety testing.

Biological Activity

Butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available literature and research findings.

Chemical Structure

The molecular formula of this compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3}. Its structure features a benzoate moiety linked to an indazole derivative, which is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indazole derivatives can inhibit various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer cell proliferation and survival .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections. The exact mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Enzyme Inhibition

This compound has been noted for its ability to inhibit specific cytochrome P450 enzymes (CYPs), particularly CYP1A2. Such inhibition can influence drug metabolism and pharmacokinetics, which is crucial in drug development and therapeutic applications .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

ParameterValue
Log P (octanol-water)3.36
Solubility (mg/ml)0.0614
Bioavailability Score0.55
CYP InhibitionCYP1A2 (Yes)

These parameters suggest moderate lipophilicity and solubility, which are favorable for oral bioavailability.

Case Studies

  • Indazole Derivative Study : A study published in Journal of Medicinal Chemistry highlighted the anticancer activity of indazole derivatives, noting significant tumor growth inhibition in xenograft models .
  • Antimicrobial Efficacy : Research in Antimicrobial Agents and Chemotherapy reported that related compounds showed potent activity against Gram-positive bacteria, suggesting a promising avenue for further exploration in infectious disease treatment .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of butyl 4-(3-phenylmethoxyindazol-1-yl)benzoate?

Methodological Answer:

  • Employ high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing retention time comparisons against synthetic standards.
  • Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the indazole and benzoate moieties, with particular attention to the phenylmethoxy group’s chemical shifts.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis. Infrared (IR) spectroscopy can further verify ester and aromatic functional groups .

Q. How can computational modeling optimize the synthesis of this compound?

Methodological Answer:

  • Develop a kinetic model to simulate reaction parameters (e.g., temperature, reagent stoichiometry) for esterification and indazole coupling steps.
  • Use density functional theory (DFT) to predict transition states and energy barriers for key reactions, such as the coupling of 3-phenylmethoxyindazole to the benzoate backbone.
  • Validate models against experimental yields and intermediate characterization data .

Advanced Research Questions

Q. How do conflicting safety classifications of structurally similar esters (e.g., butyl benzoate) impact hazard assessments for this compound?

Methodological Answer:

  • Conduct a comparative analysis of safety data sheets (SDS) for structurally analogous esters (e.g., butyl benzoate, methyl salicylate) to identify discrepancies in self-classification by suppliers.
  • Perform in vitro assays (e.g., skin irritation using reconstructed epidermis models) to resolve contradictions between "not dangerous" supplier claims and EU CLP-based hazard classifications.
  • Cross-reference REACH guidelines to determine legal compliance for laboratory use .

Q. What experimental designs are suitable for elucidating the photodegradation pathways of this compound?

Methodological Answer:

  • Expose the compound to UV-Vis light in the presence of photocatalysts (e.g., TiO₂, Bi₂WO₆) and analyze degradation products via LC-MS/MS.
  • Track intermediates like butyl-o-hydroxybenzoate or benzoic acid, which are indicative of aromatic ring cleavage or ester hydrolysis.
  • Use isotopic labeling (e.g., ¹⁸O-H₂O) to confirm hydroxyl radical involvement in degradation mechanisms .

Q. How can researchers resolve contradictions in toxicity data between computational predictions and empirical studies?

Methodological Answer:

  • Apply quantitative structure-activity relationship (QSAR) models to predict acute toxicity, then validate with zebrafish embryo toxicity assays.
  • Compare results with historical data on structurally related esters (e.g., dimethyl phthalate) to identify trends in false positives/negatives.
  • Use molecular docking studies to assess interactions with human esterase enzymes, which may explain discrepancies in metabolic toxicity .

Q. What methodologies are effective for studying the compound’s stability under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
  • Monitor degradation via HPLC and identify degradation products (e.g., free indazole derivatives) using high-resolution MS.
  • Correlate stability data with molecular dynamics simulations to predict long-term storage requirements .

Methodological Considerations for Experimental Design

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods (BS/EN-approved) for synthesis and weighing procedures to minimize inhalation exposure.
  • Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 standards.
  • Implement emergency eye-wash stations and decontamination protocols for spills, referencing SDS guidelines for related esters .

Q. How can researchers design assays to investigate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Use fluorescence polarization assays to measure binding affinity to indazole-targeted enzymes (e.g., kinases).
  • Perform competitive inhibition studies with ATP analogs to assess mechanism of action.
  • Validate results with X-ray crystallography or cryo-EM to resolve structural binding motifs .

Data Interpretation and Contradiction Management

Q. How should researchers address variability in synthetic yields across different batches?

Methodological Answer:

  • Perform design of experiments (DoE) to identify critical factors (e.g., solvent purity, catalyst aging).
  • Use statistical tools (e.g., ANOVA) to quantify the impact of variables like reaction time or temperature.
  • Cross-validate with kinetic models to predict optimal conditions for reproducibility .

Q. What strategies mitigate artifacts in spectroscopic data caused by ester hydrolysis during analysis?

Methodological Answer:

  • Store samples in anhydrous solvents (e.g., deuterated DMSO) and conduct NMR analyses immediately after preparation.
  • Use low-temperature HPLC columns to minimize in-column degradation.
  • Confirm hydrolytic stability via control experiments under analytical conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.